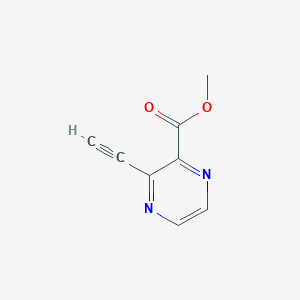

Methyl 3-ethynylpyrazine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-ethynylpyrazine-2-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a powder with a molecular weight of 162.15 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code:1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3 . This indicates that the molecule consists of 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 162.15 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Guanine Analogue : Methyl 3-ethynylpyrazine-2-carboxylate is used in the synthesis of guanine analogs, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, though these analogs do not exhibit antiviral activity like 3-deazaguanine (Ehler, Robins, & Meyer, 1977).

Structural and Spectral Studies : This compound is also involved in the structural and spectral studies of biologically significant pyrazole-4-carboxylic acid derivatives, including research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, with its structure analyzed through NMR, FT-IR spectroscopy, and X-ray diffraction techniques (Viveka et al., 2016).

Synthesis of Complex Organic Molecules

Synthesis of Pyrazolone and Thiopyran Compounds : this compound contributes to the synthesis of complex molecules like pyrazolone and thiopyran compounds, showcasing the versatility of this chemical in organic synthesis (Scrowston & Shaw, 1976).

Creation of Pyrazolecarboxylates : It plays a role in the regioselective synthesis of ethyl pyrazolecarboxylates, highlighting its utility in the formation of various pyrazole derivatives (Hanzlowsky et al., 2003).

Pharmacological Research

Development of Anti-inflammatory Agents : There's research indicating the synthesis of 1-phenyl-1H-pyrazole derivatives with potential anti-inflammatory, analgesic, and antipyretic activities, demonstrating the pharmacological applications of this compound (Menozzi et al., 1990).

Anticancer Activities : this compound is also involved in the synthesis of novel compounds with immunomodulatory and anticancer activities, indicating its relevance in developing new therapeutic agents (Abdel‐Aziz et al., 2009).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its complex structure

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound . Future research should focus on understanding these properties to predict the compound’s behavior in biological systems.

Propiedades

IUPAC Name |

methyl 3-ethynylpyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIRYNCTVJVCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)

![N-(3-methoxyphenyl)-2-[(3-{2-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2472068.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)

![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2472079.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-fluorophenyl)adamantane-1-carboxamide](/img/structure/B2472082.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)